N-BUTYL-4,6-DICHLORO-1,3,5-TRIAZIN-2-AMINE
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Overview
Description
N-butyl-4,6-dichloro-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound is known for its applications in various fields, including agriculture, where it is used as a herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4,6-dichloro-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 1,1,3,3-tetramethylbutylamine, followed by an ammonolysis reaction to yield the final product . The reaction conditions often involve the use of organic solvents such as chloroform, dimethylformamide, and dichloromethane, and the reactions are usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher production rates .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4,6-dichloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an N-substituted triazine derivative, while oxidation might produce a triazine oxide .
Scientific Research Applications
N-butyl-4,6-dichloro-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-butyl-4,6-dichloro-1,3,5-triazin-2-amine involves the inhibition of the photosystem II (PSII) protein D1 in plants. This inhibition disrupts the photosynthetic electron transport chain, leading to the cessation of photosynthesis and ultimately causing the death of the plant . The compound’s molecular targets include the chloroplasts in plant cells, where it binds to the PSII complex .
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine
- 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
- 4,6-dimethyl-1,3,5-triazin-2-amine
Uniqueness
N-butyl-4,6-dichloro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, making it more effective in penetrating plant tissues compared to other triazine derivatives . Additionally, the presence of two chlorine atoms in the triazine ring increases its reactivity towards nucleophiles, allowing for a broader range of chemical modifications .
Properties
CAS No. |
7386-40-5 |
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Molecular Formula |
C7H10Cl2N4 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
N-butyl-4,6-dichloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H10Cl2N4/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H,10,11,12,13) |
InChI Key |
CIYATNIICRXGSC-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC(=NC(=N1)Cl)Cl |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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